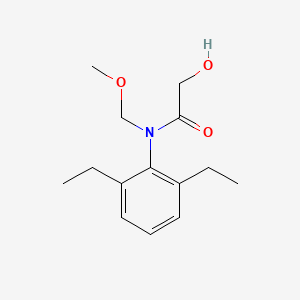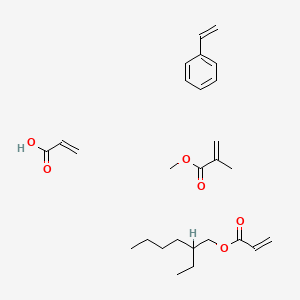
CINNAMYL METHACRYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CINNAMYL METHACRYLATE is an organic compound with the molecular formula C({13})H({14})O(_{2}). It is a derivative of cinnamic acid and is characterized by the presence of a phenyl group attached to a prop-2-enyl chain, which is further esterified with 2-methylprop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CINNAMYL METHACRYLATE typically involves the esterification of cinnamic acid derivatives with 2-methylprop-2-enoic acid. One common method is the reaction of cinnamyl alcohol with methacrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. Catalysts such as sulfuric acid or ion-exchange resins are used to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
CINNAMYL METHACRYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br({3})).
Major Products Formed
Oxidation: Formation of 3-phenylprop-2-enoic acid or 3-phenylpropan-2-one.
Reduction: Formation of 3-phenylprop-2-enol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
CINNAMYL METHACRYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of CINNAMYL METHACRYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The ester group can undergo hydrolysis to release active compounds that exert their effects through specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-phenylprop-2-enoate: Similar structure but with a methyl ester group instead of a 2-methylprop-2-enoate group.
Ethyl cinnamate: Contains an ethyl ester group instead of a 2-methylprop-2-enoate group.
3-Phenylprop-2-enyl acetate: Contains an acetate ester group instead of a 2-methylprop-2-enoate group.
Uniqueness
CINNAMYL METHACRYLATE is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
31736-34-2 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
[(E)-3-phenylprop-2-enyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H14O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9H,1,10H2,2H3/b9-6+ |
Clé InChI |
QJAIDMRTITZOLC-RMKNXTFCSA-N |
SMILES |
CC(=C)C(=O)OCC=CC1=CC=CC=C1 |
SMILES isomérique |
CC(=C)C(=O)OC/C=C/C1=CC=CC=C1 |
SMILES canonique |
CC(=C)C(=O)OCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzoic acid, 2-[(isocyanatosulfonyl)methyl]-, methyl ester](/img/structure/B1616260.png)

![(2S)-N-[2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B1616265.png)






